2-(4-Methylbenzoyl)-4-methylpyridine

Description

Chemical Identity and Nomenclature

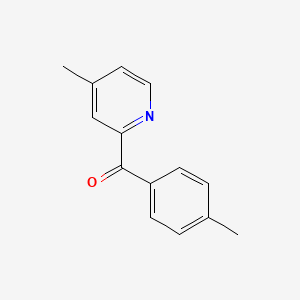

This compound represents a sophisticated member of the benzoylpyridine family, distinguished by its unique substitution pattern that combines aromatic ketone functionality with heterocyclic nitrogen chemistry. The compound's systematic name, (4-methylphenyl)-(4-methylpyridin-2-yl)methanone, precisely describes its structural architecture consisting of a 4-methylbenzoyl group attached to the 2-position of a 4-methylpyridine ring system. This nomenclature follows International Union of Pure and Applied Chemistry conventions for describing complex heterocyclic compounds, where the pyridine ring serves as the principal structural framework and the benzoyl substituent is designated as a functional group modifier. The Chemical Abstracts Service has assigned this compound the registry number 1187170-33-7, providing a unique identifier that distinguishes it from closely related isomeric structures such as 2-(4-methylbenzoyl)-6-methylpyridine and 3-(4-methylbenzoyl)-4-methylpyridine.

The molecular formula C₁₄H₁₃NO encapsulates the compound's elemental composition, indicating fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The molecular weight of 211.26 grams per mole places this compound within a size range that facilitates both synthetic accessibility and potential biological activity, making it an attractive target for research applications. The structural framework exhibits characteristics of both aromatic stability through the pyridine and benzene ring systems and reactive functionality through the carbonyl group of the benzoyl moiety. The presence of methyl substituents at specific positions on both aromatic rings introduces steric and electronic effects that can significantly influence the compound's reactivity patterns and intermolecular interactions.

The compound's structural complexity arises from the combination of two distinct aromatic systems connected through a carbonyl linkage, creating opportunities for various types of chemical reactivity and molecular recognition phenomena. The 4-methylpyridine component contributes basic nitrogen functionality that can participate in coordination chemistry, protonation reactions, and hydrogen bonding interactions, while the 4-methylbenzoyl group provides electrophilic character through its carbonyl carbon and hydrophobic character through its aromatic structure. This dual functionality makes this compound particularly interesting for applications requiring molecules that can interact with both polar and nonpolar environments. The specific positioning of methyl groups at the 4-position of both aromatic rings creates a symmetric substitution pattern that may influence the compound's conformational preferences and crystal packing behavior.

Commercial availability of this compound through specialized chemical suppliers indicates its recognized importance in research applications, with typical purity specifications ranging from 95% to 97% for most research-grade preparations. The compound is generally supplied as a solid material under standard storage conditions, reflecting its chemical stability under ambient environmental conditions. Analytical characterization techniques commonly employed for this compound include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, which collectively provide comprehensive structural confirmation and purity assessment capabilities.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of pyridine synthesis and functionalization methodologies that have shaped modern organic chemistry. The foundation for understanding pyridine-based compounds was established in the mid-nineteenth century when Thomas Anderson first isolated pyridine from animal bone oil in 1849, describing it as a colorless liquid with unpleasant odor that exhibited high water solubility and distinctive chemical properties. Anderson's pioneering work, which led to his naming of the compound from the Greek word "pyr" meaning fire due to its flammability, provided the first systematic investigation of this important heterocyclic system and established pyridine as a fundamental building block for subsequent chemical research.

The theoretical understanding of pyridine's aromatic character and bonding properties emerged through the collaborative efforts of Wilhelm Körner and James Dewar in the 1860s and 1870s, who proposed that pyridine's structure could be understood as benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved crucial for later synthetic developments, as it provided chemists with a conceptual framework for predicting pyridine reactivity patterns and designing new synthetic approaches. The confirmation of this structural hypothesis through William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide in a heated iron furnace marked the first successful preparation of a heteroaromatic compound and demonstrated the feasibility of constructing pyridine rings through rational synthetic design.

Arthur Rudolf Hantzsch's groundbreaking work in 1881 established the first major synthetic methodology for producing pyridine derivatives through his multicomponent reaction involving β-keto acids, aldehydes, and ammonia or ammonium salts. The Hantzsch pyridine synthesis represented a paradigm shift in heterocyclic chemistry by demonstrating that complex pyridine structures could be assembled from simple, readily available starting materials through carefully designed reaction sequences. This methodology's success encouraged further exploration of pyridine functionalization reactions and laid the groundwork for the systematic development of substituted pyridine derivatives that would eventually include compounds like this compound. The Hantzsch synthesis also established important principles regarding the relationship between reaction conditions, substrate structure, and product selectivity that continue to influence modern heterocyclic synthesis strategies.

The twentieth century witnessed significant advances in pyridine chemistry through the development of specialized functionalization reactions and the growing understanding of electronic effects in heterocyclic systems. Aleksei Chichibabin's 1924 invention of an efficient pyridine synthesis reaction using inexpensive reagents addressed the industrial demand for pyridine derivatives and enabled large-scale production of these important compounds. The emergence of organometallic chemistry and transition metal catalysis in the latter half of the twentieth century opened new avenues for pyridine functionalization, including methods for introducing aroyl groups like the 4-methylbenzoyl substituent found in contemporary research compounds. These methodological advances, combined with improved analytical techniques for structure determination and purity assessment, facilitated the synthesis and characterization of increasingly complex pyridine derivatives.

The specific class of benzoylpyridine compounds, to which this compound belongs, emerged as an important research focus due to their unique photochemical and photophysical properties, as demonstrated in systematic studies of 2-, 3-, and 4-benzoylpyridines conducted in the 1970s. These investigations revealed that benzoylpyridines exhibit distinctive triplet state characteristics and energy transfer properties that distinguish them from simpler aromatic ketones like benzophenone, establishing the foundation for understanding how structural modifications like methyl substitution might influence molecular behavior. The development of synthetic methods for preparing specific benzoylpyridine isomers, including novel separation techniques reported in the 1950s, provided the methodological basis for accessing compounds like this compound with high purity and well-defined substitution patterns.

Contemporary research interest in substituted benzoylpyridines reflects the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular designs that incorporate multiple functional elements for specific applications. The availability of this compound through modern chemical suppliers represents the culmination of nearly two centuries of methodological development in pyridine chemistry, from Anderson's initial isolation work through Hantzsch's synthetic breakthroughs to current advanced functionalization strategies. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have enabled the preparation of structurally complex compounds that would have been inaccessible to earlier generations of chemists, while also highlighting the continuing importance of pyridine-based structures in contemporary chemical research and development efforts.

Properties

IUPAC Name |

(4-methylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-11(2)7-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXMFVMVMFDQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-33-7 | |

| Record name | 4-methyl-2-(4-methylbenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 4-Methylbenzoyl Chloride with 4-Methylpyridine Derivatives

One common approach involves the reaction of 4-methylbenzoyl chloride with 4-methylpyridine or its derivatives under controlled conditions:

Reagents and Conditions: 4-methylbenzoyl chloride is slowly added to a solution of 4-methylpyridine in an anhydrous organic solvent such as chloroform or acetone, often in the presence of a base like pyridine or an alkaline catalyst to neutralize HCl formed during the reaction.

Temperature Control: The reaction mixture is typically cooled to 0–10 °C during the addition to control the exothermic reaction and then heated to moderate temperatures (around 40 °C) for several hours to complete the reaction.

Workup: After completion, the reaction mixture is quenched with water or ice, and the organic layer is separated, washed, dried, and concentrated to isolate the crude product. Recrystallization from solvents like ethyl acetate and ethanol yields the pure compound.

Yield and Purity: This method can achieve yields up to 88% with purity exceeding 99% as confirmed by HPLC and mass spectrometry.

This method is exemplified by the preparation of related compounds such as 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, which shares similar synthetic principles.

Thiourea Derivative Route via Ortho-Toluylchloride and 2-Amino-4-picoline

Another synthetic pathway involves the formation of a thiourea intermediate:

Step 1: Ortho-toluylchloride is reacted with ammonium thiocyanate in acetone to form an intermediate isothiocyanate.

Step 2: This intermediate is then condensed with 2-amino-4-picoline (4-methylpyridin-2-amine) under reflux conditions to yield 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide.

Reaction Conditions: The reaction is typically refluxed for 3 hours in acetone.

Isolation: The product precipitates upon cooling and is purified by recrystallization from methanol.

Yield: Moderate yields around 66% are reported.

Characterization: The product is confirmed by elemental analysis, FTIR (showing characteristic N-H, C=O, C-N, and C=S bands), NMR, and X-ray crystallography.

This method is notable for producing compounds with antibacterial activity and involves nucleophilic attack mechanisms forming thiourea linkages.

Multi-Step Synthesis via Cyanide and Ester Intermediates

A more complex, multi-step synthesis involves:

Step a: Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid.

Step b: Reaction of the benzyl chloride with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile.

Step c: Condensation of the nitrile with a 6-methylnicotinic ester in the presence of an alkali metal alkoxide (e.g., sodium methoxide) at 60–110 °C to form a cyanoacetyl pyridine intermediate.

Step d: Acidic hydrolysis and decarboxylation of the intermediate to yield 3-2-(4-(methylthio)phenyl)acetylpyridine.

Step e: Oxidation of the methylthio group to the corresponding sulfonyl derivative.

Though this route is more elaborate, it allows for precise functional group transformations and is used in synthesizing intermediates for COX-2 inhibitors.

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation of 4-methylpyridine | 4-methylbenzoyl chloride, pyridine, chloroform | 0–10 °C addition, 40 °C reaction, 8 h | ~88 | >99 | Simple, high purity, scalable |

| Thiourea derivative synthesis | Ortho-toluylchloride, ammonium thiocyanate, 2-amino-4-picoline | Reflux in acetone, 3 h | ~66 | Not specified | Produces thiourea derivatives with bioactivity |

| Multi-step cyanide route | 4-(methylthio)benzyl alcohol, alkali cyanide, nicotinic ester | 60–110 °C condensation, acidic hydrolysis | Variable | Not specified | Complex, allows functional group modifications |

The acylation approach relies on nucleophilic attack of the pyridine nitrogen on the benzoyl chloride, facilitated by base to neutralize HCl, yielding the ketone linkage.

The thiourea synthesis involves initial formation of an isothiocyanate intermediate via nucleophilic substitution of chloride by thiocyanate ion, followed by nucleophilic addition of the amine nitrogen, proton transfer, and cyclization to form the thiourea structure.

The multi-step cyanide route uses alkoxide-catalyzed condensation to form carbon-carbon bonds, followed by hydrolysis and oxidation steps to introduce desired functional groups.

Spectroscopic characterization (FTIR, NMR, MS) consistently confirms the expected structures, with IR bands indicating functional groups such as C=O (around 1680 cm^-1), N-H (3200–3300 cm^-1), and C=S (1150 cm^-1) in thiourea derivatives.

Yields and purities are influenced by reaction time, temperature, solvent choice, and purification methods, with recrystallization from mixed solvents commonly used for final purification.

The preparation of 2-(4-Methylbenzoyl)-4-methylpyridine primarily involves acylation of 4-methylpyridine derivatives with 4-methylbenzoyl chloride under controlled temperature and basic conditions to achieve high yield and purity. Alternative methods include thiourea derivative synthesis via isothiocyanate intermediates and more complex multi-step cyanide-based syntheses. Each method has distinct advantages depending on the desired compound derivatives and application. Detailed spectroscopic and crystallographic analyses support the structural assignments and purity of the synthesized compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Methylbenzoyl)-4-methylpyridine can exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific studies have shown that certain pyridine derivatives demonstrate potent inhibition against CDK2 and CDK9, leading to reduced cellular proliferation in various cancer cell lines, including HeLa and HCT116 .

Antiviral Applications

The compound's structural analogs have been explored as potential antiviral agents. For example, pyridine-based compounds have been investigated for their efficacy against viruses such as HIV by targeting reverse transcriptase enzymes . The design of new antiviral drugs often incorporates modifications of existing pyridine structures to enhance their effectiveness and selectivity.

Synthesis of Functional Materials

This compound can serve as a precursor in the synthesis of novel materials. Its ability to form coordination complexes with metals has implications in creating catalysts and sensors. The compound's reactivity allows it to participate in polymerization processes, leading to the development of advanced materials with tailored properties for specific applications .

Chromatographic Applications

Due to its unique chemical properties, this compound is also utilized in chromatographic techniques. It can be employed as a derivatizing agent in high-performance liquid chromatography (HPLC) to improve the detection limits of various analytes. Its application in analytical methods enhances the sensitivity and specificity of detecting compounds in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Table 1: Physical and Structural Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₄H₁₃NO | 211.26 | Not reported | 4-Methylbenzoyl, 4-methyl |

| 2-(4-Methoxybenzoyl)-4-methylpyridine | C₁₄H₁₃NO₂ | 227.26 | Not reported | 4-Methoxybenzoyl, 4-methyl |

| 2-Benzoyl-4-methylpyridine | C₁₃H₁₁NO | 197.23 | Not reported | Benzoyl, 4-methyl |

| 2-(4-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | 268–287 | 4-Chlorophenyl |

Biological Activity

2-(4-Methylbenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H13N

- CAS Number : 1187170-33-7

The compound features a pyridine ring substituted with a 4-methylbenzoyl group and a methyl group at the 4-position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance, a disc diffusion method was employed to assess its antibacterial efficacy against various bacterial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity comparable to standard antibiotics like chloramphenicol .

| Bacterial Strain | Inhibition Zone (mm) | Control (Chloramphenicol) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 16 | 21 |

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study involving human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) demonstrated moderate cytotoxic effects. The compound exhibited an IC50 value indicating effective concentration levels for inhibiting cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

Case Studies

- Antibacterial Efficacy : In a study published in ProQuest, researchers synthesized derivatives of pyridine and tested their antibacterial activity using the Kirby-Bauer method. The results confirmed that compounds similar to this compound exhibited significant antibacterial properties against multi-drug resistant strains .

- Cytotoxicity in Cancer Models : Another investigation reported that derivatives of this compound showed promising results in inhibiting tumor growth in vivo models, indicating potential for development as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methylbenzoyl)-4-methylpyridine, and how can reaction conditions be optimized?

A common approach involves coupling a 4-methylpyridine derivative with a 4-methylbenzoyl group using α-halogenocarbonyl compounds (e.g., benzoyl chlorides) under basic conditions. For example, reactions in dichloromethane with NaOH as a base can facilitate nucleophilic substitution or acylation. Optimizing stoichiometry, temperature (e.g., reflux), and solvent polarity (e.g., using aprotic solvents) can improve yields. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR : Look for aromatic proton signals between δ 7.0–8.5 ppm (pyridine and benzoyl rings). Methyl groups on the pyridine (C4) and benzoyl (C4') positions appear as singlets near δ 2.3–2.5 ppm.

- IR : The carbonyl (C=O) stretch from the benzoyl group appears at ~1650–1680 cm⁻¹. Pyridine ring vibrations are observed at ~1600 cm⁻¹. Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. What are the key stability considerations for handling this compound in experimental workflows?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the benzoyl group. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

SHELXL (part of the SHELX suite) is widely used for refining crystal structures. Key steps:

Q. How does the electron-withdrawing benzoyl group influence the acidity and reactivity of the 4-methylpyridine moiety?

The benzoyl group increases the acidity of the pyridine ring’s C–H bonds by conjugation. Comparative studies of 2- vs. 4-methylpyridines show that substituent position affects pKa: 4-methyl derivatives are more acidic due to resonance stabilization of the conjugate base. This impacts reactivity in metal-catalyzed coupling reactions .

Q. What computational methods predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO/LUMO energies) and dock the compound into protein binding sites (e.g., using AutoDock Vina). Focus on interactions with kinases or receptors where pyridine derivatives are active (e.g., anticancer targets) .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure validation?

- Use the R-factor (<5%) and wR2 (<10%) to assess refinement quality.

- Check for systematic errors (e.g., absorption correction) in CrysAlisPro.

- Compare with analogous structures in the Cambridge Structural Database (CSD). For example, pyridine-benzoyl derivatives typically show C=O bond lengths of 1.21–1.23 Å .

Methodological Notes

- Synthesis Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM/THF | High solubility |

| Temperature | 60–80°C (reflux) | Faster kinetics |

| Base | NaOH/K₂CO₃ | Minimizes hydrolysis |

- Key Crystallographic Data from

| Bond/Parameter | Observed Value | Expected Range |

|---|---|---|

| C=O (benzoyl) | 1.408 Å | 1.21–1.23 Å |

| Pyridine planarity | ±0.036 Å | <0.05 Å |

| Dihedral angles | 34.87°–69.57° | Varies by substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.